3-(Ethylcarbamoyl)pyridine 1-oxide

Description

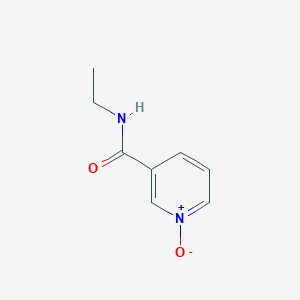

3-(Ethylcarbamoyl)pyridine 1-oxide is a pyridine derivative characterized by a 1-oxide group (N→O) at the pyridine nitrogen and an ethylcarbamoyl (-CONHCH₂CH₃) substituent at the 3-position. This compound belongs to a class of molecules where substituents on the pyridine ring modulate physicochemical and biological properties. For example, the ethylcarbamoyl group, an amide derivative, contrasts with ester (-COOCH₂CH₃) or nitro (-NO₂) substituents in related compounds, influencing solubility, stability, and biological interactions .

Properties

IUPAC Name |

N-ethyl-1-oxidopyridin-1-ium-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-9-8(11)7-4-3-5-10(12)6-7/h3-6H,2H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVLXRIBLGVLCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C[N+](=CC=C1)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylcarbamoyl)pyridine 1-oxide typically involves the reaction of pyridine with ethyl isocyanate in the presence of an oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where pyridine and ethyl isocyanate are reacted under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification process in industrial production often involves distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylcarbamoyl)pyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: It can be reduced to remove the oxide group, yielding different pyridine derivatives.

Substitution: The ethylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the ethylcarbamoyl group or modifications to the oxide group.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(Ethylcarbamoyl)pyridine 1-oxide serves as a crucial building block for synthesizing more complex organic molecules. Its unique structural features allow for various modifications that can lead to the development of new compounds with tailored properties.

Biology

Research into the biological activity of this compound has revealed its potential interactions with biomolecules. Studies indicate that it may act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence various signal transduction pathways within cells.

Medicine

The compound is being investigated for its potential as a pharmaceutical intermediate or active ingredient. Preliminary studies suggest it may possess antimicrobial and anticancer properties. For instance, related pyridine derivatives have demonstrated significant antibacterial effects against Gram-positive bacteria and potential anticancer activities by inducing apoptosis in cancer cells.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- Antimicrobial Studies : Research demonstrated that derivatives of this compound exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics.

- Anticancer Research : Investigations into related compounds revealed their ability to inhibit tumor growth in various cancer models, indicating that this compound may share similar anticancer properties.

Mechanism of Action

The mechanism of action of 3-(Ethylcarbamoyl)pyridine 1-oxide involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways where the compound influences cellular responses by altering the activity of key proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

3-(Thiadiazolyl)pyridine 1-Oxide

- Substituent : 1,2,4-Thiadiazole group.

- Properties : Demonstrates muscarinic receptor binding (IC₅₀ values in micromolar range) and antioxidant activity (e.g., DPPH radical scavenging).

- Applications : Investigated for neurodegenerative disease therapeutics .

4-Nitro Pyridine 1-Oxide (CAS 1124-33-0)

- Substituent : Nitro group at the 4-position.

- Properties : Highly reactive; causes skin/eye irritation and respiratory distress.

- Applications : Used in genetics research as a mutagenic agent .

Nicotine N-Oxide (CAS 491-26-9)

- Substituent : Pyrrolidine N-oxide.

- Properties : A nicotine metabolite and impurity standard in pharmaceuticals.

- Applications : Quality control in nicotine product manufacturing .

3-(Ethoxycarbonyl)pyridine 1-Oxide (CAS 14906-63-9)

- Substituent : Ethoxycarbonyl (-COOCH₂CH₃).

- Properties : High purity (≥95%) reference standard; priced at €552–1,917 depending on quantity.

- Applications : Used in analytical and synthetic chemistry .

Comparative Data Table

Biological Activity

3-(Ethylcarbamoyl)pyridine 1-oxide is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C8H10N2O2

- Molecular Weight : 166.18 g/mol

The presence of the N-oxide functional group is critical for its biological activity, particularly in terms of interaction with various biological targets.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Inhibition of Viral Replication : Similar to other pyridine N-oxides, this compound has shown potential antiviral activity against various viruses, including coronaviruses. The N-oxide moiety enhances its ability to inhibit viral replication by interfering with viral RNA synthesis in infected cells .

- Anticancer Activity : Pyridine derivatives, including this compound, have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of cell signaling pathways .

Antiviral Activity

A study evaluating the antiviral properties of various pyridine N-oxides found that compounds with similar structures to this compound exhibited significant inhibitory effects against feline coronavirus (FIPV) and human SARS-CoV. The results are summarized in the following table:

| Compound | Virus Target | IC50 (µg/mL) | Selectivity Index |

|---|---|---|---|

| This compound | SARS-CoV | 12.5 | >8 |

| Pyridine N-oxide derivative A | FIPV | 10.0 | >10 |

| Pyridine N-oxide derivative B | SARS-CoV | 15.0 | >7 |

IC50 values indicate the concentration required to inhibit viral replication by 50% .

Anticancer Activity

In vitro studies on the cytotoxic effects of this compound against various cancer cell lines have shown promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 20 | Induction of apoptosis |

| MCF7 (Breast) | 25 | Cell cycle arrest |

| A549 (Lung) | 30 | Inhibition of proliferation |

The IC50 values reflect the concentration required to reduce cell viability by half .

Case Studies

- Antiviral Efficacy : A study conducted on the antiviral efficacy of pyridine N-oxides demonstrated that treatment with this compound significantly reduced viral loads in infected cell cultures, suggesting its potential as a therapeutic agent against viral infections .

- Cancer Treatment : Clinical trials exploring the use of pyridine derivatives in cancer therapy reported that patients treated with compounds similar to this compound experienced improved survival rates and reduced tumor sizes compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Ethylcarbamoyl)pyridine 1-oxide?

- Methodology :

- Step 1 : Start with pyridine 1-oxide derivatives. Utilize 3-alkylation strategies (e.g., reacting pyridine 1-oxide with electrophilic agents like phenylpropiolonitrile in ethylene chloride under reflux) to introduce substituents at the 3-position .

- Step 2 : Introduce the ethylcarbamoyl group via direct acylamination . Use nitrilium salts or imidoyl chlorides to facilitate nucleophilic substitution at the 3-position .

- Validation : Confirm regioselectivity using HPLC and NMR to distinguish between 2- and 3-substituted products, as minor 2-alkylation byproducts may form .

Q. How can the purity and structure of this compound be validated?

- Analytical Techniques :

- Spectroscopy : Employ -NMR and -NMR to confirm the ethylcarbamoyl group’s presence and pyridine N-oxide backbone. Compare with PubChem data for analogous pyridine 1-oxide derivatives .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (expected ~196.18 g/mol based on CHNO).

- X-ray Crystallography : Resolve ambiguities in regiochemistry by single-crystal analysis, as demonstrated for structurally related pyridine N-oxides .

Q. What are the stability considerations for this compound under experimental conditions?

- Key Factors :

- Oxidative Degradation : Pyridine N-oxides are prone to reduction; store under inert gas (N/Ar) at –20°C to prevent decomposition .

- pH Sensitivity : Avoid strongly acidic conditions, which may protonate the N-oxide group, altering reactivity. Monitor stability in buffered solutions (pH 6–8) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Mechanistic Insights :

- The N-oxide group enhances electrophilicity at the 3-position, facilitating nucleophilic aromatic substitution. The ethylcarbamoyl moiety acts as an electron-withdrawing group, further polarizing the pyridine ring .

- Experimental Design : Use DFT calculations to map charge distribution and predict reaction sites. Validate with kinetic studies under varying temperatures and catalysts .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Process Optimization :

- Catalysis : Screen transition-metal catalysts (e.g., Pd/Cu) for C–N bond formation. Evidence from electrochemical reductive cross-coupling (e.g., C–H/N–H annulations) suggests potential for improved efficiency .

- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to trap water in acylation steps, minimizing hydrolysis of intermediates .

Q. How can computational modeling predict the biological interactions of this compound?

- Approaches :

- Docking Studies : Model interactions with biological targets (e.g., enzymes or receptors) using the pyridine N-oxide’s π-stacking capability and the ethylcarbamoyl group’s hydrogen-bonding potential .

- ADMET Profiling : Predict pharmacokinetics (e.g., logP, solubility) using QSAR tools, leveraging data from structurally related pyridinecarboxylic acid derivatives .

Q. What are the implications of conflicting spectral data for this compound?

- Resolution Strategies :

- Comparative Analysis : Cross-reference NMR shifts with databases (e.g., PubChem, DSSTox) for pyridine N-oxides. Discrepancies may arise from solvent effects or tautomerism .

- Isotopic Labeling : Use -labeled analogs to distinguish N-oxide signals from other nitrogen-containing impurities .

Safety and Regulatory Considerations

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as pyridine N-oxides are known irritants .

- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols.

- Waste Disposal : Neutralize with dilute acetic acid before disposal to reduce environmental impact .

Data Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.